2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-phenylacetamide
Description
2-({8-Fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-phenylacetamide is a heterocyclic compound featuring a pyrimidoindole core substituted with fluorine at the 8th position, a sulfanyl (-S-) linker, and an N-phenylacetamide moiety. The fluorine atom likely enhances metabolic stability and lipophilicity, while the acetamide group may contribute to hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-11-6-7-14-13(8-11)16-17(23-14)18(21-10-20-16)25-9-15(24)22-12-4-2-1-3-5-12/h1-8,10,23H,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONMCSTNMRIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, have been reported to yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and eco-friendly approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-phenylacetamide has a wide range of scientific research applications:
- Chemistry
Biological Activity
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its structural features, synthesis, biological activity, and relevant research findings.
Structural Overview
The compound's structure includes a pyrimido[5,4-b]indole core with a sulfanyl linkage and a phenylacetamide moiety. The presence of a fluorine atom in the pyrimido core enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 352.4 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimido Core : This involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanyl Linkage : This can be achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step generally involves acylation of the amine group with acetic anhydride or acetyl chloride.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that pyrimidoindole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The unique combination of the indole and pyrimidine rings may enhance interactions with biological targets involved in cancer progression .
Antiviral and Antimicrobial Effects
The presence of halogen atoms, particularly fluorine, is known to enhance the antimicrobial and antiviral activities of compounds. Preliminary studies suggest that this compound may exhibit broad-spectrum antiviral properties, potentially affecting viral replication mechanisms .
Anti-inflammatory Activity
Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. The sulfanyl group may play a crucial role in modulating inflammatory pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-fluorophenyl)-2-{8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanylacetamide | Similar pyrimido core | Anticancer, antiviral |
| N-(2-chlorophenyl)-2-{8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanylacetamide | Methoxy group instead of fluoro | Potentially different biological activity |
| N-(phenyl)-2-{7-fluoro-6H-indolo[2,3-b]quinolin-9-yl}sulfanylacetamide | Indoloquinoline core | Variance in core structure influences activity |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Antiviral Activity Assessment : In a recent assessment against influenza virus strains, the compound showed promising results by reducing viral load in infected cell cultures, suggesting potential for therapeutic applications in viral infections .
- Anti-inflammatory Mechanism Exploration : Research exploring the anti-inflammatory effects indicated that the compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
N-Benzyl-2-[(8-Methoxy-5-Methyl-4-Oxo-3-Propyl-4,5-Dihydro-3H-Pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
- Core Structure : Pyrimido[5,4-b]indole with methoxy (8-OCH₃), methyl (5-CH₃), and propyl (3-CH₂CH₂CH₃) substitutions.
- Key Differences :
2-[(7,8-Dimethoxy-5H-Pyrimido[5,4-b]indol-4-yl)thio]-N-(2-Ethylphenyl)acetamide
- Core Structure : Pyrimido[5,4-b]indole with dimethoxy (7,8-OCH₃) groups.
- Key Differences :
- Activity: No direct data, but dimethoxy pyrimidoindoles are often associated with DNA intercalation or topoisomerase inhibition.
Analogues with Alternative Heterocyclic Cores
2-[(5-Methoxy-1H-Benzimidazol-2-yl)sulfanyl]-N-Phenylacetamide
2-[(4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)sulfanyl]-N-Acetamide
- Core Structure : 1,2,4-Triazole with furan substitution.
- Activity: Demonstrated anti-exudative activity in rat models, suggesting anti-inflammatory applications .
2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide
- Core Structure: Simple phenyl-thioacetamide with aminophenyl substitution.
- Key Differences : Lacks fused heterocycles, reducing complexity and target specificity.
- Activity : Evaluated as an antimicrobial agent, emphasizing the role of the amide moiety in bioactivity .
Comparative Analysis Table
Research Findings and Implications
- Fluorine vs. Methoxy : Fluorine at position 8 (main compound) may confer greater metabolic stability and selectivity compared to methoxy-substituted analogues, which are prone to demethylation .
- Heterocycle Impact : Pyrimidoindole cores enable planar stacking with biological targets (e.g., kinases), whereas benzimidazoles and triazoles may prioritize smaller binding pockets (e.g., antimicrobial targets) .
- Side Chain Variations : N-Phenyl groups balance lipophilicity and solubility, while bulkier substituents (e.g., benzyl, ethylphenyl) may improve target affinity but reduce oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
